molecular formula C12H20I2 B14293617 4,5-Diethyl-3,6-diiodoocta-3,5-diene CAS No. 119244-76-7

4,5-Diethyl-3,6-diiodoocta-3,5-diene

Cat. No.: B14293617
CAS No.: 119244-76-7
M. Wt: 418.10 g/mol
InChI Key: OQMGWWJOZTYWQP-UHFFFAOYSA-N
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Description

4,5-Diethyl-3,6-diiodoocta-3,5-diene is a chemical compound characterized by its unique structure, which includes two iodine atoms and two ethyl groups attached to an octadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyl-3,6-diiodoocta-3,5-diene typically involves the iodination of an appropriate precursor. One common method is the addition of iodine to a conjugated diene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the diene.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for maximum yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyl-3,6-diiodoocta-3,5-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diiodo derivatives with higher oxidation states.

    Reduction: Reduction reactions can remove iodine atoms, leading to the formation of simpler hydrocarbons.

    Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodo alcohols, while reduction can produce ethyl-substituted alkenes.

Scientific Research Applications

4,5-Diethyl-3,6-diiodoocta-3,5-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.

    Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of iodine-containing drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4,5-Diethyl-3,6-diiodoocta-3,5-diene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These iodine atoms can interact with other molecules, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as electrophilic addition or nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diethyl-3,6-dimethyl-3,5-octadiene: Similar in structure but with methyl groups instead of iodine atoms.

    3,5-Octadiene, 4,5-diethyl-3,6-diiodo-, (3Z,5Z): Another isomer with different spatial arrangement of atoms.

Uniqueness

4,5-Diethyl-3,6-diiodoocta-3,5-diene is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to similar compounds with different substituents. This makes it particularly valuable in applications requiring specific chemical behaviors, such as in the synthesis of iodine-containing molecules.

Properties

CAS No.

119244-76-7

Molecular Formula

C12H20I2

Molecular Weight

418.10 g/mol

IUPAC Name

4,5-diethyl-3,6-diiodoocta-3,5-diene

InChI

InChI=1S/C12H20I2/c1-5-9(11(13)7-3)10(6-2)12(14)8-4/h5-8H2,1-4H3

InChI Key

OQMGWWJOZTYWQP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)I)C(=C(CC)I)CC

Origin of Product

United States

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